Dpn protein
説明
The Dpn protein is a hybrid polyketide-depsipeptide compound biosynthesized by Streptomyces sp. CS113, identified through genomic analysis of a cryptic biosynthetic gene cluster (BGC) . The BGC spans ~84.3 kb and shares organizational similarities with known depsipeptide clusters, such as those encoding polyoxypeptin and incarnatapeptin. Key features include:
- Piperazate Synthase Homology: A critical enzyme (54.67% identity to KtzT from Ktedobacter spp.) responsible for incorporating piperazic acid, a non-proteinogenic amino acid that enhances bioactivity .
- Evolutionary Insights: Comparative genomics revealed partial homology with BGCs in Streptomyces tendae and Streptomyces sp. NRRL F-5650, suggesting horizontal gene transfer or divergent evolution .
特性
CAS番号 |
149347-68-2 |
|---|---|
分子式 |
C6H7N3O2 |
同義語 |
Dpn protein |
製品の起源 |
United States |
類似化合物との比較
Structural and Genetic Comparisons
| Compound | BGC Similarity to Dpn | Key Features | Biological Activity |
|---|---|---|---|
| Polyoxypeptin | 37% | Cyclic depsipeptide with α-keto-β-ester moieties; targets proteasome activity | Apoptosis induction in cancer |
| Aurantimycin A | 36% | Linear structure with β-amino fatty acids; inhibits bacterial cell wall synthesis | Antibacterial |
| Incarnatapeptin | 65% | Piperazate-containing; shares identical PKS-NRPS organization with Dpn | Antifungal, insecticidal |
Key Findings :
Functional Divergence
- Antimicrobial Spectrum : Unlike aurantimycin A, which targets Gram-positive bacteria, Dpn’s bioactivity remains uncharacterized but is hypothesized to involve membrane disruption due to its lipophilic residues .
Research Findings and Data
Genomic and Proteomic Insights
- BGC Conservation : AntiSMASH analysis identified conserved adenylation (A) and thiolation (T) domains across Dpn and incarnatapeptin BGCs, critical for substrate activation and peptide elongation .
- 3D Structure Comparison : Local alignment algorithms (e.g., DIAMOND) revealed partial structural homology (~40%) between Dpn and polyoxypeptin, particularly in ester-bond regions .
Machine Learning and Predictive Modeling
- Risk Factor Correlation : While unrelated to the Streptomyces-derived Dpn, diabetic peripheral neuropathy (DPN) studies identified serum proteins (e.g., CD14, CKM) as biomarkers, highlighting the importance of protein networks in disease contexts .
Notes on Methodological Advances
- Bioinformatics Tools : BLASTP and EFI-EST were pivotal in identifying Dpn’s BGC and its evolutionary relatives .
- Docking Studies : Molecular dynamics simulations of compound 16 (CID 660829) demonstrated hydrogen bonding with Dpn’s His-152 and Asp-189 residues, mimicking natural ligand interactions .
Q & A
Basic Research Questions
Q. What experimental methodologies are commonly employed to characterize the structural and functional properties of Dpn protein in nanotechnology applications?
- Methodological Answer : Atomic Force Microscopy (AFM)-based Dip-pen nanolithography (DPN) is widely used to fabricate protein nanoarrays for studying interactions at submicrometer scales. Key parameters include tip geometry (e.g., silicon nitride tips), humidity control (40–60%), and deposition time (10–30 seconds) to ensure precise protein patterning . Validation involves fluorescence microscopy or antigen-antibody binding assays to confirm functional retention post-deposition.
Q. How can researchers validate the specificity and activity of Dpn protein in enzymatic assays, such as those involving DpnI nuclease?
- Methodological Answer : For DpnI nuclease (a restriction enzyme), activity assays using methylated vs. non-methylated DNA substrates are critical. The D2P-based synthesis system allows direct activity measurement without purification via gel electrophoresis or quantitative PCR (qPCR). Comparative studies against cell-expressed DpnI should include kinetic assays (e.g., , ) to confirm enhanced enzymatic efficiency .
Q. What quality control measures are essential when utilizing Dpn protein in synthetic biology applications, such as cell-free protein synthesis systems?
- Methodological Answer : Key QC steps include:
- Purity assessment : SDS-PAGE or mass spectrometry to detect contaminants.
- Activity validation : Functional assays (e.g., DNA cleavage for DpnI) under optimal buffer conditions (pH 7.5, 25°C).
- Stability testing : Thermal shift assays to monitor protein folding integrity over time .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictory data in Dpn protein interaction studies, particularly when using high-throughput screening platforms?
- Methodological Answer : Contradictions often arise from variability in experimental conditions (e.g., humidity in DPN). Mitigation strategies include:
- Reproducibility protocols : Pre-define tip calibration and environmental controls.
- Data triangulation : Combine AFM results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity validation.
- Statistical rigor : Use multivariate regression to isolate confounding variables (e.g., substrate roughness) .
Q. How should researchers design experiments to investigate the role of Dpn protein in cellular adhesion mechanisms at submicrometer scales?
- Methodological Answer :
- Step 1 : Fabricate nanoarrays using DPN to deposit extracellular matrix proteins (e.g., fibronectin) with controlled density.
- Step 2 : Seed cells (e.g., fibroblasts) and monitor adhesion via live-cell imaging or traction force microscopy.
- Step 3 : Integrate transcriptomic analysis (RNA-seq) to link adhesion patterns to mechanotransduction pathways (e.g., Rho GTPase signaling) .
Q. What computational approaches can be integrated with experimental data to model Dpn protein's molecular interactions in heterogeneous biological systems?
- Methodological Answer :
- Network analysis : Use tools like STRING or Cytoscape to map protein-protein interaction (PPI) networks from DPN-generated data.
- Machine learning : Train models on structural features (e.g., AlphaFold-predicted conformations) to predict binding sites.
- Multi-omics integration : Correlate DPN-derived interaction data with transcriptomic or metabolomic datasets to identify regulatory hubs .
Data Contradiction Analysis Framework
Key Considerations for Experimental Design
- DPN Optimization : Balance resolution (nanoscale patterning) with protein functionality by testing deposition buffers (e.g., PBS vs. Tris-HCl) .
- Enzymatic Assays : Include negative controls (e.g., heat-inactivated DpnI) to rule out non-specific DNA cleavage .
- Data Sharing : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for raw AFM images and kinetic datasets .
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